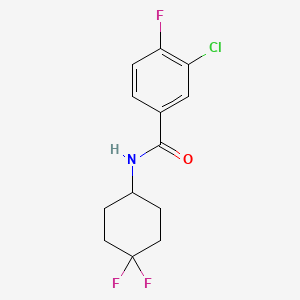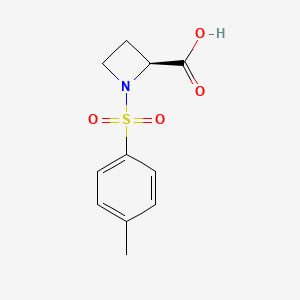
N2-Isopropylpyrimidine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-Isopropylpyrimidine-2,5-diamine” is a chemical compound with the formula C7H12N4 . It is a substance used in the chemical industry . The CAS number for this compound is 1249988-96-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isopropyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 152.2 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Pyrimidine Derivatives
N2-Isopropylpyrimidine-2,5-diamine derivatives, particularly those substituted at the 5-position of the pyrimidine ring, have shown marked antiretroviral activity in cell culture. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have been reported to inhibit retrovirus replication effectively. Among these, the 5-methyl derivative exhibited significant inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, demonstrating potential as antiviral agents. However, it's noteworthy that while showing antiretroviral efficacy, these compounds were observed to be cytostatic to specific cell cultures, indicating a need for further research to optimize their therapeutic index (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Monitoring Drug Metabolism In Vivo
Research into the metabolism of drugs like 5-fluorouracil (5-FU), a widely used anticancer medication, has benefited from techniques capable of tracing the metabolic fate of substances in living organisms. Studies employing nuclear magnetic resonance (NMR) techniques have provided valuable insights into the in vivo metabolism of 5-FU, facilitating a non-invasive and detailed understanding of drug action within the human body. This approach represents a significant advancement in pharmacokinetics, offering a method to assess drug efficacy and safety more effectively (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Antibacterial Activities of Pyrimidine Derivatives
Phenylthiazole and phenylthiophene pyrimidindiamine derivatives have demonstrated potent antibacterial activities against common pathogens such as E. coli and S. aureus. These compounds, including N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, have shown effectiveness at low concentrations both in vitro and in vivo. Their mode of action, primarily involving the disruption of bacterial cell membranes, suggests a promising avenue for the development of novel antibacterial agents that might offer alternatives to conventional antibiotics and help combat antibiotic resistance (Fan, Guo, Shao, Zhou, Hu, Liu, Chen, & Yi, 2020).
Electrochemical Analysis of Anticancer Drugs
The electrochemical behavior of anticancer drugs, such as 5-FU, has been explored to develop sensors for selective and sensitive determination. This research provides a foundation for the development of analytical methods capable of quantifying drug concentration in biological samples, thereby aiding in the monitoring of drug levels in patients and optimizing therapeutic regimens. The methodology showcases the potential for creating sensors that offer rapid, precise, and non-invasive drug monitoring (Bukkitgar & Shetti, 2016).
Safety and Hazards
According to the safety data sheet, “N2-Isopropylpyrimidine-2,5-diamine” should be handled with care. It is recommended to avoid contact with skin and eyes, and to use appropriate protective equipment when handling the substance . In case of accidental ingestion or inhalation, medical attention should be sought .
Eigenschaften
IUPAC Name |
2-N-propan-2-ylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLEJOVMFLUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)
![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2708390.png)

![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2708401.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2708402.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708404.png)

![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)
